Clorprenaline hydrochloride, also known as 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol hydrochloride [], is a β2-adrenergic agonist [, , ]. It has been investigated in veterinary medicine, particularly in China, as a potential feed additive for promoting muscle growth and reducing fat accumulation in animals []. Clorprenaline's role in scientific research primarily focuses on its detection and analysis in various matrices, such as animal tissues, urine, and feed [, , , , , , , ].
The synthesis of Clorprenaline can be achieved through several methods, with two notable routes highlighted:
Clorprenaline has the following molecular characteristics:
The three-dimensional structure of Clorprenaline reveals key functional groups that interact with adrenergic receptors, enhancing its agonistic properties.
Clorprenaline undergoes various chemical reactions that are essential for its synthesis and potential modifications:
The mechanism by which Clorprenaline exerts its effects involves:
Clorprenaline is primarily utilized in veterinary medicine:
Clorprenaline (C₁₁H₁₆ClNO; IUPAC name: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol) is a β₂-adrenergic receptor agonist featuring a chiral center at the carbon bearing the ethanolamine hydroxy group. Its molecular structure comprises a 2-chlorophenyl ring linked to an isopropylaminoethanol side chain, with the R-enantiomer possessing the primary therapeutic activity as a bronchodilator [1] [6]. The spatial arrangement of atoms significantly influences its pharmacological activity, as the S-enantiomer exhibits reduced efficacy and potential side effects [1].
Key physicochemical properties include:
Table 1: Structural and Physicochemical Profile of Clorprenaline
Property | Value/Descriptor |
---|---|
CAS Registry Number | 6933-90-0 (free base); 6933-91-1 (HCl salt) |
Molecular Formula | C₁₁H₁₆ClNO |
Chiral Centers | 1 (C2 of ethanolamine backbone) |
Partition Coefficient (log P) | Estimated 1.92 (indicating moderate lipophilicity) |
pKa (amine group) | ~9.5 (typical of β-agonists) |
Industrial-scale separation of enantiomers employs centrifugal contactor separators (CCS) combined with optimized ELLE systems. Thermodynamic modeling confirms that extraction efficiency depends on pH, boric acid concentration (complexation agent), and tartrate derivative concentration, with optimal enantioselectivity observed at pH 9.0–10.0 [1].
Clorprenaline undergoes targeted degradation under stress conditions per ICH Q1A/Q1B guidelines. Key pathways include:
Table 2: Forced Degradation Conditions and Products
Stress Condition | Observed Degradation Products | Primary Degradation Mechanism |
---|---|---|
Acidic hydrolysis (0.1M HCl, 70°C) | Dechlorinated analog, Isopropylamine derivative | Nucleophilic substitution, Deamination |
Alkaline hydrolysis (0.1M NaOH, 70°C) | Hydroxy-phenylpropionic acid | Ester hydrolysis, Oxidation |
Oxidative (3% H₂O₂, RT) | N-oxide, 2-Chlorophenyl ketone | N-Dealkylation, β-oxidation |
Photolytic (1.2 million lux·h) | Chlorine-free cyclized lactam | Radical recombination |
Forced degradation studies target 5–20% degradation to avoid secondary degradation artifacts. Mass balance and peak purity assessments via HPLC-UV/MS ensure analytical method validity for monitoring stability [4] [7]. Regulatory guidelines (e.g., ANVISA RDC 53) require documentation of degradation kinetics and structural elucidation of major impurities exceeding identification thresholds (0.1%) [7].
Industrial synthesis of clorprenaline involves a three-step sequence:
Table 3: Synthesis Methods for Clorprenaline
Step | Reagents/Conditions | Yield | Industrial Challenges |
---|---|---|---|
Acylation | Chloroacetyl chloride, AlCl₃, 0–5°C | 75–80% | Corrosive reagents, exothermic reaction |
Aminoketone formation | Formaldehyde, isopropylamine, ethanol, 50°C | 85–90% | Imine byproduct formation |
Chiral resolution | Diisobutyl L-tartrate/boric acid ELLE, pH 9.5 | 40% (per batch) | Multi-stage extraction required |
The critical bottleneck lies in chiral resolution. Industrial processes employ multistage ELLE with diisobutyl L-tartrate in organic solvent (e.g., methyl tert-butyl ether) and boric acid in aqueous phase. Mathematical modeling optimizes extractor configuration (e.g., centrifugal contactors), achieving >98% enantiomeric excess for the R-enantiomer after 8–10 stages [1]. Process intensification strategies include:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0